(2E,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
(2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can be compared to other thiazolidinone derivatives, such as:
(2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one: Similar structure but with different substituents.
(2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one: Another thiazolidinone derivative with potential biological activity.
The uniqueness of (2Z,5E)-5-(2-hydroxybenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H16N2O2S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N2O2S/c25-19-14-8-7-9-16(19)15-20-21(26)24(18-12-5-2-6-13-18)22(27-20)23-17-10-3-1-4-11-17/h1-15,25H/b20-15+,23-22? |
InChI Key |
HAMQEJWEZUSIKU-COSNONQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3O)/S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3O)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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